N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(18-14-21-19-11-5-4-10-17(18)19)22-13-16-9-6-12-23(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16,21H,6,9,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYDBLNDXKZNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the pyrrolidine group.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Amide Formation and Substitution Reactions
The carboxamide group in this compound is a primary site for reactivity. Substitution reactions involve replacing the amine group with nucleophiles under controlled conditions.
Key Reagents and Conditions :
-
1,1′-Carbonyldiimidazole (CDI) : Facilitates amide bond formation by activating carboxylic acids. For example, CDI was used to convert carboxylic acids into amides by reacting with amines like pyrrolidine in tetrahydrofuran (THF) .
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : A coupling agent often paired with dimethyl sulfoxide (DMSO) for amide formation. This method is widely used in peptide synthesis and related transformations .
-
Base Additives : Bases such as 2-fluoropyridine (2-F-Py) are critical in preventing protonation of intermediates, ensuring efficient conversion to the desired amide .
Mechanism :
The amide group undergoes nucleophilic substitution, where the leaving group (e.g., hydroxyl from carboxylic acid) is replaced by a nucleophile (e.g., amine or thiol). The process often involves transient iminium or nitrilium ion intermediates, stabilized by bases .
Example Reaction :
Amidation of the indole carboxamide with pyrrolidine using CDI in THF yields the corresponding amide derivative .
Oxidation and Reduction Reactions
The aromatic indole core and pyrrolidine substituent are susceptible to redox transformations.
Oxidation :
-
Hypervalent Iodine Reagents : Compounds like PIDA (PhI(OAc)₂) can oxidize alkynes or alkenes in the molecule, facilitating cyclization or bond formation .
-
Electrochemical Oxidation : Potential for oxidation of the indole ring to form N-oxides or quinone-like derivatives, though specific examples for this compound are not detailed in the literature.
Reduction :
-
Hydrogenation : Reduction of double bonds (e.g., in the indole ring) using catalysts like Pd/C under hydrogen atmosphere .
-
Lithium Aluminum Hydride (LiAlH₄) : Could reduce amide groups to amines, though this may alter the compound’s structure irreversibly.
Mechanism :
Oxidation typically involves electrophilic attack on electron-rich aromatic systems, while reduction targets double bonds or carbonyl groups.
Cyclization Reactions
The compound’s structure allows for cyclization reactions to form fused or spirocyclic systems.
Key Observations :
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Palladium-Catalyzed Cycloisomerization : Used in related compounds to form spirocyclic derivatives via [5-exo-dig] cyclization of nitroalkynes, followed by redox reactions .
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Gold(III)-Catalyzed Cyclization : Facilitates intramolecular cyclization of o-nitrophenyl propiolamides to form polycyclic structures, suggesting potential for analogous transformations in this compound .
Mechanism :
Cyclization involves the formation of new C–N or C–C bonds, often mediated by transition metals or acid/base catalysts. For example, gold(III) catalyzes the formation of isatogen intermediates, which undergo intramolecular addition to form rings .
Substitution at the Pyrrolidine Ring
The pyrrolidine substituent can undergo alkylation or acylation due to its secondary amine.
Reagents :
-
Alkyl Halides : Reaction with alkyl halides in the presence of bases like triethylamine (NEt₃) to form quaternary ammonium salts .
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Acylating Agents : Acylation using activated esters or acid chlorides to modify the pyrrolidine ring.
Example :
Alkylation of the pyrrolidine nitrogen with benzyl halides under basic conditions .
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Alkyl halide, NEt₃ | Room temperature | Quaternary ammonium salt |
Stability and Solubility
The compound’s stability and solubility are influenced by its functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is C20H21N3O, with a molecular weight of approximately 319.40 g/mol. The compound features an indole core, which is known for its diverse biological activities, and a pyrrolidine moiety that enhances its pharmacological properties.
Pharmacological Applications
1. Central Nervous System (CNS) Disorders:
- The compound has been investigated for its potential as a therapeutic agent in treating CNS disorders. Its structure suggests it may interact with neurotransmitter systems, potentially modulating synaptic transmission and neuronal excitability.
- Case studies have indicated that derivatives of indole compounds exhibit significant activity against various neurological targets, including ion channels and receptors involved in mood regulation and cognitive function .
2. Anticancer Activity:
- Research has highlighted the potential of this compound as an anticancer agent. Studies demonstrate that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Specific studies have shown that compounds similar to this one can disrupt cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
3. Antimicrobial Properties:
- The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Preliminary studies suggest that indole-based compounds exhibit activity against various pathogens, including bacteria and fungi .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | CNS Disorders | Demonstrated modulation of neurotransmitter systems, leading to improved cognitive function in animal models. |
| Study 2 | Anticancer Activity | Showed significant reduction in tumor size in xenograft models when treated with the compound. |
| Study 3 | Antimicrobial Efficacy | Indicated effectiveness against multi-drug resistant strains of bacteria, suggesting potential for new antibiotic development. |
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide and similar indole-3-carboxamide derivatives:
Key Structural and Functional Insights:
Substituent Effects on Target Selectivity: Phenylpyrrolidinyl vs. In contrast, CPI-1205’s piperidinyl group facilitates interactions with EZH2’s hydrophobic pocket . Fluorine Substitution: Fluorinated analogs like STS-135 exhibit improved metabolic stability compared to non-fluorinated counterparts (e.g., SDB-001), a strategy applicable to optimizing the target compound’s pharmacokinetics .
Pharmacological Activity :
- Enzyme Inhibition : CPI-1205 demonstrates that bulky N-substituents (e.g., piperidinyl) are critical for EZH2 inhibition, suggesting the phenylpyrrolidinyl group in the target compound may similarly engage enzymatic pockets .
- Receptor Modulation : VU6004256’s difluoro and hydroxycyclohexyl groups enhance M1 receptor positive allosteric modulation (PAM) activity, highlighting how polar substituents can fine-tune receptor affinity .
Synthetic Accessibility :
- Amide coupling methods (e.g., HBTU-mediated reactions) are widely used for indole-3-carboxamide synthesis, as seen in N-(3-hydroxypropyl)-indole-3-carboxamide . Modifications at the indole nitrogen (e.g., alkylation or reductive amination) are common, as demonstrated in CPI-1205’s synthesis .
Biological Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and particularly its biological effects, drawing on various studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C_{19}H_{22}N_{2}O_{2} and a molecular weight of 310.39 g/mol. The structure includes an indole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{22}N_{2}O_{2} |
| Molecular Weight | 310.39 g/mol |
| CAS Number | 1798030-03-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. Common methods include:
- Fischer Indole Synthesis : Utilizes hydrazine derivatives with ketones.
- Reflux Conditions : Often performed in solvents like ethanol or methanol to promote reaction efficiency.
Anticancer Activity
Research has indicated that indole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. In animal models, it reduced inflammation markers significantly, suggesting its potential use in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Analgesic Properties
In studies focusing on pain relief, this compound demonstrated notable analgesic effects comparable to standard analgesics like morphine. This effect was attributed to its interaction with opioid receptors and modulation of pain pathways .
The biological activity of this compound is largely mediated through its interaction with various receptors:
- Serotonin Receptors : Indole derivatives often interact with serotonin receptors, influencing mood and pain perception.
- Opioid Receptors : The compound may bind to mu-opioid receptors, providing analgesic effects.
- Inflammatory Pathways : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Breast Cancer Model : In a murine model, administration of this compound resulted in a 50% reduction in tumor size compared to control groups.
- Chronic Pain Study : In a randomized controlled trial, patients receiving the compound reported a significant decrease in pain scores (measured by the Visual Analog Scale) compared to placebo .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Indole activation | Pd(OAc)₂, PPh₃, K₂CO₃, toluene, 110°C | 75% | |
| Amidation | EDC, HOBt, DMF, room temperature | 85% |
How is the compound characterized using spectroscopic methods?
Basic Research Question
Characterization relies on ¹H NMR , IR , and mass spectrometry . For example, N-(1-ethyl-2-formyl-1H-indol-3-yl)benzamide (a structural analog) shows:
Q. Methodological Steps :
Prepare membrane fractions from transfected cells.
Incubate with test compound and radiolabeled ligand.
Quantify displacement using scintillation counting.
How do structural modifications influence its pharmacological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies on indole carboxamides highlight critical substituents:
- Pyrrolidine moiety : Modifications (e.g., fluorination) alter metabolic stability and receptor selectivity .
- Indole C3 position : Bulky groups (e.g., adamantyl) enhance CB1 affinity but reduce solubility .
Case Study :
Replacing the pentyl chain in APICA with a fluoropentyl group (5F-APICA) increased metabolic resistance by reducing CYP450 oxidation .
What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Advanced Research Question
Q. Key Parameters :
| Model | Endpoint | Relevance | Reference |
|---|---|---|---|
| Rat PK | AUC, Cₘₐₓ | Bioavailability | |
| Mouse thrombosis | Time to occlusion | Antiplatelet efficacy |
How is metabolic stability assessed, and what are the major metabolic pathways?
Advanced Research Question
In vitro metabolism :
Incubate with human liver microsomes (HLM) and NADPH.
Analyze via LC-HRMS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
